2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide
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Overview
Description
2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazole ring fused to a pyrimidine ring, connected via a thioether linkage to an acetamide group substituted with a p-tolyl group. The presence of these functional groups suggests that the compound may exhibit interesting biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Synthesis of the Pyrimidine Ring: The pyrimidine ring is often prepared via the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Thioether Linkage Formation: The pyrazole and pyrimidine rings are connected through a thioether linkage, which can be achieved by reacting a halogenated pyrimidine with a thiol-substituted pyrazole.
Acetamide Formation: The final step involves the acylation of the thioether-linked intermediate with p-tolyl acetic acid chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Key considerations would include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether linkage in the compound can undergo oxidation to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, sulfonic acids, halogenated compounds.
Scientific Research Applications
Chemistry
In chemistry, 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. The presence of the pyrazole and pyrimidine rings suggests that it may interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is studied for its potential therapeutic effects. Its structure suggests that it may exhibit anti-inflammatory, anti-cancer, or antimicrobial activities. Researchers are exploring its mechanism of action and efficacy in preclinical models.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique properties make it a versatile compound for various applications.
Mechanism of Action
The mechanism of action of 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets. The pyrazole and pyrimidine rings can bind to active sites of enzymes or receptors, modulating their activity. The thioether linkage and acetamide group may enhance the compound’s binding affinity and specificity. Pathways involved in its mechanism of action include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(phenyl)acetamide: Similar structure but with a phenyl group instead of a p-tolyl group.
2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide: Similar structure but with a meta-tolyl group instead of a para-tolyl group.
2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide: Similar structure but with an ortho-tolyl group instead of a para-tolyl group.
Uniqueness
The uniqueness of 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The para-tolyl group may influence the compound’s lipophilicity, binding affinity, and overall pharmacokinetic properties, making it a valuable compound for further research and development.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(4-methylphenyl)-2-(6-pyrazol-1-ylpyrimidin-4-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5OS/c1-12-3-5-13(6-4-12)20-15(22)10-23-16-9-14(17-11-18-16)21-8-2-7-19-21/h2-9,11H,10H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOKRJNLEDCITH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=NC(=C2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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